2-Tert-butyl-1-methylaziridine
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Overview
Description
2-Tert-butyl-1-methylaziridine is a compound that belongs to the class of aziridines, which are three-membered heterocycles containing a nitrogen atom in the ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methylaziridine typically involves the reaction of tert-butylamine with an appropriate aziridine precursor under controlled conditions. One common method involves the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of substituted aziridines .
Scientific Research Applications
2-Tert-butyl-1-methylaziridine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-methylaziridine involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-methylaziridine-1-carboxylate: Another aziridine derivative with similar reactivity but different functional groups.
2-tert-butyl-1,1,3,3-tetramethylguanidine: A related compound with a different nitrogen-containing ring structure.
Uniqueness
2-Tert-butyl-1-methylaziridine is unique due to its specific tert-butyl and methyl substituents, which influence its reactivity and stability. This makes it a valuable intermediate in various synthetic applications, distinguishing it from other aziridine derivatives.
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-tert-butyl-1-methylaziridine |
InChI |
InChI=1S/C7H15N/c1-7(2,3)6-5-8(6)4/h6H,5H2,1-4H3 |
InChI Key |
UVAHICMTODIGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CN1C |
Origin of Product |
United States |
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